Aspartame-d3

Beschreibung

Contextualizing Aspartame-d3 as a Stable Isotope-Labeled Compound

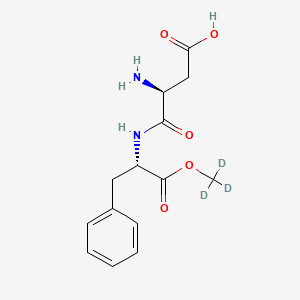

This compound is a stable isotope-labeled (SIL) form of aspartame (B1666099), a widely used artificial sweetener. medchemexpress.com In chemical terms, it is the methyl ester of a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine. medchemexpress.comnih.gov The designation "-d3" signifies that three hydrogen atoms (protium) in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. scbt.com Specifically, this labeling is on the methyl ester group, giving it the chemical name L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester. scbt.com

Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of the element. This difference in neutron count results in a greater atomic mass without altering the chemical properties of the molecule in a significant way. Because they are not radioactive, stable isotopes can be safely handled and used in a variety of research settings. The key characteristic of this compound is that it is chemically identical to natural aspartame but has a higher molecular weight due to the presence of the three deuterium atoms. scbt.comsigmaaldrich.com This subtle mass difference makes it an invaluable tool in analytical chemistry.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1356841-28-5 | scbt.com |

| Molecular Formula | C₁₄H₁₅D₃N₂O₅ | scbt.com |

| Molecular Weight | 297.32 g/mol | scbt.com |

| Synonym | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | scbt.com |

Rationale for Deuterium Labeling in Aspartame Research Applications

The primary rationale for using deuterium-labeled compounds like this compound in research stems from their utility in analytical and metabolic studies. researchgate.net The key advantages are twofold: its function as an internal standard and its application in studying metabolic pathways through the kinetic isotope effect.

Internal Standard for Mass Spectrometry: In quantitative analysis, particularly with techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), precision is paramount. sigmaaldrich.comresearchgate.net An internal standard is a compound added to a sample in a known concentration to help quantify the analyte of interest. An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the detector. This compound is an excellent internal standard for aspartame because its chemical and physical properties (solubility, retention time in chromatography) are virtually identical to unlabeled aspartame. However, its increased mass allows it to be distinguished by a mass spectrometer. sigmaaldrich.com This allows researchers to correct for any loss of analyte during sample extraction and processing, thereby improving the accuracy and reliability of quantification in complex matrices like beverages, food products, and biological fluids. sigmaaldrich.comnih.gov

Kinetic Isotope Effect: The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference can cause reactions that involve the breaking of this bond to proceed more slowly. This phenomenon, known as the deuterium kinetic isotope effect, can be exploited by researchers. researchgate.net By strategically placing deuterium atoms at sites of metabolic activity, scientists can study the mechanisms and rates of drug metabolism. While primarily a tool in pharmaceutical development, this principle underpins the stability of the label in this compound when used as an internal standard, ensuring it doesn't easily exchange with hydrogen atoms from the surrounding environment. researchgate.net

Overview of this compound's Role as a Scientific Research Tool

This compound serves as a specialized tool almost exclusively in the domain of scientific research, particularly in analytical chemistry and metabolomics. It is not intended for diagnostic or therapeutic use. scbt.com Its primary application is as an internal standard for the accurate quantification of aspartame in various samples.

Detailed Research Findings: A significant application of this compound is in the study of fragmentation pathways of artificial sweeteners by high-resolution mass spectrometry. In a 2015 study, researchers used negative ion electrospray ionization (ESI) mass spectrometry to compare the fragmentation of aspartame with its derivatives, neotame (B1678184) and advantame. researchgate.net this compound was used in this research to help elucidate the fragmentation patterns. researchgate.net Understanding these patterns is crucial for developing sensitive and specific methods for detecting and quantifying these sweeteners at trace levels in complex mixtures. researchgate.net

The development of robust analytical methods is essential for monitoring the presence of artificial sweeteners in the environment and in food products. researchgate.netnih.gov Methods using HPLC-MS/MS rely on high-purity standards for accurate measurement. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a gold-standard practice in these analytical methods, enabling precise quantification by accounting for matrix effects and variations in instrument response. sigmaaldrich.com This is critical for studies assessing dietary exposure and for ensuring compliance with food safety regulations.

| Research Area | Specific Application | Rationale | Source |

|---|---|---|---|

| Analytical Chemistry | Internal Standard for HPLC-MS/MS | Improves accuracy and precision of aspartame quantification in complex matrices. | sigmaaldrich.com |

| Mass Spectrometry | Elucidation of Fragmentation Pathways | Aids in identifying characteristic fragment ions for developing specific detection methods. | researchgate.net |

| Metabolomics | Tracer in Metabolic Studies | Allows for the tracking of aspartame and its metabolites through biological systems. | researchgate.net |

| Food Science | Quantification in Food and Beverages | Enables accurate measurement for quality control and regulatory compliance. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-JRDZZGLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675636 | |

| Record name | (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-28-5 | |

| Record name | (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Incorporation Methodologies of Aspartame D3

Deuterium (B1214612) Labeling Strategies for Aspartame (B1666099) Synthesis

Deuterium labeling of aspartame typically focuses on incorporating deuterium atoms into the precursor amino acids, L-aspartic acid and L-phenylalanine, or their derivatives, before peptide bond formation and esterification. The specific site of deuteration can influence the stability of the label and its utility in different applications.

Synthetic Pathways for Deuterated Aspartame Precursors

The synthesis of deuterated aspartame relies on the preparation of isotopically labeled L-aspartic acid and L-phenylalanine. Common approaches for labeling amino acids involve chemical synthesis or enzymatic methods.

Deuterated Phenylalanine: Deuteration of phenylalanine often targets the phenyl ring, which is relatively stable and can be synthesized efficiently. For instance, palladium-catalyzed hydrogen/deuterium (H/D) exchange using Pd/C catalyst in D₂O can selectively deuterate the β-position of phenylalanine derivatives at 110 °C without racemization. At higher temperatures (e.g., 160 °C), deuteration can also occur at the α-position, though this may promote racemization researchgate.net. Site-specific deuteration of phenylalanine derivatives at the α-carbon ([α-²H]]phenylalanine) has also been achieved acs.org. Biosynthetic routes using auxotrophic bacteria and labeled precursors like shikimic acid have also been employed to produce deuterated phenylalanine with high incorporation efficiency nih.gov.

Deuterated Aspartic Acid: Deuteration of aspartic acid can target the α-carbon or other positions. For example, DL-aspartic acid-d₃ has been synthesized as part of initial efforts in synthesizing highly deuterated amino acids pnas.org. Enzymatic methods, such as those involving dual-protein catalysis, can achieve site-selective Cα and Cβ H/D exchange in amino acids, including aspartic acid, offering improved efficiency over small molecule-based methods wisc.edunih.gov.

Site-Specific Deuteration Techniques and Isotope Exchange Considerations

Achieving site-specific deuteration is crucial for ensuring the label's stability and preventing undesirable scrambling.

Chemical Synthesis: Chemical methods often involve direct H/D exchange reactions. For example, base- or acid-catalyzed H/D exchange can occur, particularly at α-carbon positions of amino acids due to the acidity of these protons mdpi.com. However, careful control of reaction conditions is necessary to avoid isotope scrambling or racemization researchgate.net. The stability of the deuterium label is a key consideration; labels on carbon-bound hydrogens are generally more stable than those on labile hydrogens (e.g., in hydroxyl or amino groups) mdpi.comnih.gov.

Enzymatic Synthesis: Enzymatic approaches, such as those using specific enzymes like aminotransferases (e.g., DsaD paired with DsaE), can catalyze site-specific H/D exchange in amino acids, offering high efficiency and selectivity wisc.edunih.gov. These methods can achieve high deuterium incorporation levels at specific sites while maintaining stereochemical integrity.

Isotope Exchange Considerations: During synthesis and storage, the potential for deuterium isotope exchange with protium (B1232500) (¹H) from the environment must be considered. Generally, C-D bonds are more stable than O-H or N-H bonds. However, specific chemical environments or catalytic conditions can lead to exchange. For instance, while α-deuteration of amino acids is generally stable, highly acidic or basic conditions, or elevated temperatures, can promote exchange mdpi.com.

Enzymatic and Chemical Synthetic Approaches for Aspartame-d3

Once the deuterated precursors are synthesized, they are coupled to form aspartame. Both enzymatic and chemical routes are employed for aspartame synthesis, and these can be adapted for deuterated precursors.

Enzymatic Synthesis: Protease-mediated peptide synthesis (PMPS), particularly using thermolysin, is a well-established method for aspartame production letstalkacademy.comnih.govresearchgate.net. This approach involves the condensation of N-protected L-aspartic acid derivatives with L-phenylalanine methyl ester. For this compound, deuterated L-aspartic acid and/or L-phenylalanine methyl ester would be used as substrates. Thermolysin catalyzes the formation of the peptide bond with high specificity under mild conditions letstalkacademy.comnih.gov. For example, carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM), synthesized enzymatically, can be deprotected (e.g., by catalytic hydrogenation) to yield aspartame nih.gov.

Chemical Synthesis: Traditional chemical synthesis involves protecting the amino group of L-aspartic acid, forming an anhydride, and then reacting it with L-phenylalanine methyl ester. Subsequent deprotection yields aspartame wikipedia.orggoogle.com. This method can produce a mixture of α- and β-aspartame, requiring separation. Adapting this for this compound would involve using deuterated precursors in these chemical steps.

Characterization of Isotopic Purity and Enrichment in this compound Preparations

Ensuring the accurate determination of isotopic purity and enrichment is vital for the reliable use of this compound. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution MS (HR-MS) coupled with techniques like LC-MS/MS or GC-MS, is a primary method for determining isotopic enrichment. It allows for the precise measurement of molecular ions and fragment ions, enabling the calculation of the ratio of deuterated to non-deuterated species nih.govresearchgate.netrsc.orgthermofisher.commmsl.cz. Methods have been developed to correct for measurement errors such as contributions from M-1 peaks due to hydrogen loss or spectral resolution limitations nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structural integrity of this compound and can provide insights into the positions and relative levels of deuterium incorporation. By comparing the integration of proton signals in deuterated versus non-deuterated samples, isotopic enrichment can be quantified rsc.orgomicronbio.comutoronto.ca. For example, the absence or reduction of signals corresponding to deuterated positions indicates successful labeling. NMR is particularly useful for verifying site-specificity.

Combined Techniques: A comprehensive strategy often involves combining LC-ESI-HR-MS and NMR spectroscopy. MS provides quantitative isotopic enrichment data, while NMR confirms structural integrity and the specific locations of deuterium atoms rsc.org.

Table 1: Analytical Techniques for this compound Characterization

| Technique | Primary Use | Information Gained |

| Mass Spectrometry | Quantifying isotopic enrichment, determining molecular weight | Isotopic abundance ratios, molecular formula confirmation, purity assessment. |

| NMR Spectroscopy | Confirming structural integrity, identifying site-specific deuteration | ¹H NMR: presence/absence of protons at labeled sites, relative isotopic purity. ¹³C NMR: confirming carbon backbone. |

| HPLC/UPLC | Assessing chemical purity, separation of isomers (if applicable) | Purity of the final compound, presence of impurities. |

Considerations for Scale-Up Production of this compound for Research Purposes

Scaling up the production of this compound for research purposes presents several challenges that need to be addressed to ensure cost-effectiveness and consistent quality.

Synthesis Efficiency and Yield: Maximizing the yield of deuteration reactions and subsequent peptide coupling steps is essential for cost-effective scale-up. Optimizing reaction conditions, minimizing side reactions, and efficient purification are key adesisinc.combiosynth.com. Enzymatic methods can offer advantages in terms of specificity and yield, potentially reducing downstream purification efforts letstalkacademy.comnih.gov.

Isotopic Purity and Control: Maintaining high isotopic purity and ensuring that the deuterium label remains stable throughout the synthesis and purification process is paramount. Any loss of deuterium through exchange can compromise the accuracy of downstream applications mdpi.com. Robust analytical controls at each stage are necessary.

Purification: Separating the desired this compound from unreacted starting materials, byproducts, and any non-deuterated aspartame is crucial. Chromatographic techniques, such as HPLC, are commonly used for purification biosynth.commblintl.com. The efficiency of purification can significantly impact the final yield and cost.

Process Optimization: Adapting laboratory-scale synthesis protocols to larger scales requires careful process optimization. Factors such as reaction vessel size, mixing efficiency, temperature control, and reagent addition rates need to be considered to maintain reaction performance and safety adesisinc.comnih.gov. Flow chemistry, for instance, can enhance safety and scalability in isotope synthesis adesisinc.com.

Advanced Analytical Methodologies for Aspartame D3 Detection and Quantification

Mass Spectrometry-Based Approaches for Aspartame-d3 Analysis

Mass spectrometry (MS) techniques are indispensable for the identification and quantification of labeled compounds like this compound due to their high sensitivity and specificity. These methods leverage the mass-to-charge ratio (m/z) of ions to detect and quantify analytes.

LC-MS/MS is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography (LC) with the detection and identification power of tandem mass spectrometry. This approach is widely used for the analysis of complex biological samples and the quantification of labeled compounds. For this compound, LC-MS/MS allows for its separation from endogenous matrix components and other related compounds, followed by highly selective detection using specific precursor-product ion transitions. The deuterium (B1214612) labeling shifts the mass of this compound, enabling its differentiation from unlabeled aspartame (B1666099). Research on deuterated compounds demonstrates that LC-MS/MS can achieve high sensitivity, with detection limits often in the femtomole range for labeled analytes acs.orgmdpi.comnih.govbio-conferences.org. The optimization of mobile phases, chromatographic columns, and MS parameters is crucial for achieving robust quantification and minimizing matrix effects nih.govoup.com.

Table 1: Representative LC-MS/MS Parameters for Labeled Compound Analysis

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (fmol) |

| This compound | 2.5 | 160.08 | 113.05 | 5 |

| This compound | 2.5 | 160.08 | 74.03 | 5 |

Note: These values are representative and can vary based on specific method optimization.

High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolving power, which are critical for accurate isotopic profiling and the determination of isotopic enrichment in labeled compounds like this compound nih.govrsc.org. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can resolve isotopic clusters, allowing for the precise determination of the mass of the intact molecule and its isotopologues. This capability is essential for confirming the presence of deuterium atoms and quantifying the extent of isotopic labeling. By analyzing the precise mass-to-charge ratios, researchers can distinguish between different isotopomers and assess the isotopic purity of synthesized this compound rsc.org. The ability to resolve subtle mass differences is key to distinguishing between labeled and unlabeled species, especially in complex matrices nih.govthermofisher.com.

Table 2: Illustrative HRMS Isotopic Profiling Data for this compound

| Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Isotopic Species |

| 160.0812 | 160.0810 | -1.25 | This compound |

| 161.0845 | 161.0843 | -1.26 | This compound+1 |

| 162.0878 | 162.0876 | -1.24 | This compound+2 |

Note: This table illustrates the principle of HRMS for isotopic profiling; specific values depend on the exact labeling pattern and instrument calibration.

Effective ionization and fragmentation are paramount for sensitive detection and reliable structural information in mass spectrometry. For this compound, electrospray ionization (ESI) is a common ionization technique, and optimization of parameters such as spray voltage, cone voltage, and solvent composition can significantly impact signal intensity researchgate.netacs.orgnih.gov. Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions to generate characteristic product ions, which are then detected. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are frequently employed fragmentation methods. Optimizing collision energies is crucial to maximize the yield of reporter ions and fragment ions specific to this compound, thereby enhancing quantification and structural elucidation researchgate.netacs.orgnih.govubc.ca. Careful tuning of these parameters ensures that the fragmentation pathways are reproducible and provide informative spectra for the deuterated analyte.

Table 3: Impact of Collision Energy on Fragmentation for Labeled Peptides

| Collision Energy (eV) | Dominant Fragment Ion (m/z) | Relative Intensity (%) |

| 20 | 113.05 | 75 |

| 30 | 74.03 | 85 |

| 40 | 113.05, 74.03 | 92 |

Note: This table provides a conceptual illustration of how collision energy affects fragmentation patterns; specific values are dependent on the analyte and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy provides complementary information to mass spectrometry, offering detailed insights into molecular structure, purity, and the location of isotopic labels.

Deuterium NMR (²H NMR) is a direct spectroscopic method for detecting and characterizing deuterium incorporation within a molecule alfa-chemistry.commagritek.comclearsynthdeutero.com. In the context of this compound, ²H NMR can confirm the presence and distribution of deuterium atoms, serving as a powerful tool for tracing metabolic pathways or verifying synthetic routes. The technique allows researchers to observe signals directly from deuterium nuclei, providing information about their chemical environment and mobility. This is particularly useful for understanding how deuterium labels are retained or exchanged in biological systems or during chemical reactions. The characteristic chemical shifts and signal patterns in a ²H NMR spectrum can help elucidate the specific sites of deuteration within the this compound molecule magritek.comclearsynthdeutero.com.

Table 4: Illustrative ²H NMR Signals for Deuterium Incorporation Sites

| Deuterium Label Position | Observed ²H NMR Signal (ppm) | Relative Integration |

| Phenyl Ring (specific) | 7.2 | 1.0 |

| Methyl Group (specific) | 3.5 | 2.0 |

| Amide NH | 8.0 (broad) | 1.0 |

Note: This table represents typical ²H NMR observations; specific chemical shifts depend on the molecular environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assessing the purity and structural integrity of organic compounds, including labeled molecules like this compound alfa-chemistry.comresearchgate.netacs.orgacs.orgnih.gov. ¹H NMR provides detailed information about the proton environment, including chemical shifts, coupling patterns, and integration values, which can be used to confirm the presence of all expected protons and to detect impurities. Quantitative ¹H NMR (qHNMR) can be employed for precise purity assessment researchgate.netacs.orgnih.gov. ¹³C NMR complements ¹H NMR by providing information about the carbon backbone. In the case of this compound, the absence or significant reduction of signals corresponding to the deuterated positions in the ¹H or ¹³C NMR spectra serves as direct evidence of successful deuterium labeling and structural integrity rsc.orgalfa-chemistry.commagritek.com. The combination of these NMR techniques offers a robust method for verifying the structure and purity of this compound, ensuring its suitability for downstream applications rsc.orgacs.orgnih.gov.

Table 5: Representative ¹H and ¹³C NMR Data for this compound Purity Assessment

| Nucleus | Position (Aspartame) | Expected ¹H Shift (ppm) | Observed ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Observed ¹³C Shift (ppm) | Notes |

| ¹H | Phenyl H | 7.2 | 7.21 | N/A | N/A | Singlet, sharp |

| ¹H | CH₂ (Asp) | 2.8 | 2.85 | N/A | N/A | Multiplet |

| ¹³C | Phenyl C | N/A | N/A | 125-130 | 125.5, 128.2, 130.1 | Multiple signals |

| ¹³C | C=O (Asp) | N/A | N/A | 172 | 172.3 | Singlet |

| ¹³C | CD₃ (if labeled) | N/A | N/A | N/A | N/A | Signal absent/broadened if deuterated |

Chromatographic Separation Techniques Applied to this compound Analysis

Chromatographic methods are fundamental for separating this compound from other components in a sample, enabling its individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of compounds like this compound. Its ability to achieve high resolution and sensitivity makes it suitable for complex mixtures. Method development typically involves optimizing stationary phases, mobile phases, flow rates, and detection parameters.

Stationary Phases: Reversed-phase C18 columns are commonly employed for the separation of aspartame and related compounds due to their ability to retain moderately polar molecules. The development of methods for separating aspartame diastereomers, for instance, has shown that ODS (octadecylsilane) columns provide sufficient resolution nih.govplos.org.

Mobile Phases: Mobile phases often consist of buffered aqueous solutions mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727). The pH and composition of the mobile phase are critical for achieving optimal separation and peak shape. For example, a mobile phase comprising potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile (80:20 v/v) has been successfully used for aspartame separation, with retention times around 6.51 minutes ekb.egekb.eg. Another study utilized a mobile phase of 0.0125M KH2PO4 (pH 3.5) with acetonitrile, achieving recoveries between 96.1% and 105.0% nih.gov.

Detection: While UV detection is common for unlabeled aspartame (typically at 208-214 nm) nih.govresearchgate.netoup.com, the detection of this compound in conjunction with unlabeled aspartame often relies on mass spectrometry (MS) due to the subtle mass difference. HPLC coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) offers superior selectivity and sensitivity, crucial for trace-level quantification and distinguishing isotopically labeled compounds rsc.org222.198.130ccspublishing.org.cnnih.gov. Deuterated internal standards, including those for peptide categories, are utilized in such methods rsc.org.

Table 1: Representative HPLC Parameters for Aspartame Analysis

| Parameter | Typical Value/Description | Reference(s) |

| Column | C18 reversed-phase column (e.g., ODS, muBondapak C18) | nih.govplos.orgnih.govoup.com |

| Mobile Phase | Aqueous buffer (e.g., phosphate buffer, pH 3.5-4.5) + Acetonitrile/Methanol | ekb.egekb.egnih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | ekb.egekb.egresearchgate.net |

| Detection | UV (208-226 nm), Mass Spectrometry (MS) | nih.govresearchgate.netoup.comrsc.org |

| Retention Time | ~6.5 minutes (for Aspartame) | ekb.egekb.eg |

| LOD/LOQ | Varies greatly with detection method (e.g., ng for UV, pg for MS) | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis for Preliminary Screening

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE) serve as valuable techniques for preliminary screening and qualitative analysis of aspartame and its related compounds.

Thin-Layer Chromatography (TLC): TLC offers a cost-effective and rapid method for separating and identifying compounds. Aspartame has been separated on silica (B1680970) gel G using mobile phases such as ethanol-isopropanol-(12.5%) ammonia (B1221849) water (10:40:1 v/v) bio-conferences.orgresearchgate.net. Visualization is often achieved using ninhydrin, which reacts with the amino groups present in aspartame researchgate.net. TLC can also be coupled with Mass Spectrometry (TLC-MS) for enhanced identification, confirming the presence of aspartame by its mass-to-charge ratio ijpcbs.com. While TLC is useful for qualitative assessment, its quantitative capabilities are generally lower than HPLC.

Table 2: TLC Parameters for Aspartame Separation

| Parameter | Typical Value/Description | Reference(s) |

| Stationary Phase | Silica gel G | bio-conferences.orgresearchgate.net |

| Mobile Phase | Ethanol-isopropanol-(12.5%) ammonia water (10:40:1 v/v) | bio-conferences.orgresearchgate.net |

| Detection | Visualization with Ninhydrin, TLC-MS | researchgate.netijpcbs.com |

| Rf Value | Specific Rf values depend on the exact mobile phase and conditions, not provided in search results. | N/A |

Capillary Electrophoresis (CE): CE separates analytes based on their differential migration in an electric field within a narrow capillary. It is known for its high efficiency, low sample and reagent consumption, and speed creative-proteomics.comnih.gov. CE can be employed for amino acid analysis, often requiring derivatization to enhance detection sensitivity, especially with UV detection creative-proteomics.comoup.com. For instance, CE with UV detection has been used for aspartame analysis at 254 nm researchgate.netresearchgate.net. CE coupled with Mass Spectrometry (CE-MS) offers improved sensitivity and specificity, allowing for the analysis of amino acids and their derivatives with minimal interference creative-proteomics.comnih.govresearchgate.net. The selection of background electrolyte and its pH is crucial for optimizing separation and peak shape in CE.

Sample Preparation Strategies for this compound Analysis in Complex Research Matrices

Effective sample preparation is paramount for the accurate analysis of this compound in complex matrices such as biological fluids, food products, or environmental samples. The goal is to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. Various SPE sorbents, including C18-bonded silica and polymeric materials, have been evaluated for the extraction of sweeteners rsc.orgnih.govresearchgate.netnih.govacs.org. For instance, C18 SPE cartridges have been utilized for sweetener extraction, with elution typically performed using methanol europa.eu. A buffer composed of formic acid and N,N-diisopropylethylamine at pH 4.5 has been found effective for extracting multiple sweeteners, followed by clean-up on a polymeric SPE column nih.govresearchgate.net. Deuterated internal standards are often employed in SPE-based methods for accurate quantification, particularly when coupled with mass spectrometry rsc.orgacs.org.

Table 3: Sample Preparation Techniques for Sweetener Analysis

| Technique | Sorbent/Matrix | Eluent/Buffer | Application/Notes | Reference(s) |

| Solid-Phase Extraction (SPE) | C18 cartridges (e.g., Chromabond C18ec, Strata-X RP, Oasis HLB) | Methanol, Formic acid-N,N-diisopropylethylamine buffer (pH 4.5) | Used for sweetener isolation from aqueous solutions and complex matrices. Optimizing buffer pH and sorbent type is crucial for recovery. Deuterated internal standards are often used for quantification. rsc.orgnih.govresearchgate.netacs.org | rsc.orgnih.govresearchgate.netnih.govacs.orgeuropa.eu |

| Liquid-Liquid Extraction (LLE) | Not explicitly detailed for this compound in the provided search results. | N/A | Generally used for extracting analytes from aqueous phases into an immiscible organic solvent. | N/A |

| Dilute-and-Shoot | N/A | N/A | A simplified approach where samples are diluted and injected directly, often used for less complex matrices or when high sensitivity is not the primary concern. Can be coupled with HPLC-ELSD mdpi.com. | mdpi.com |

| Protein Precipitation | N/A | N/A | Commonly used for biological samples to remove proteins that can interfere with chromatographic separation or damage analytical instrumentation. | N/A |

Other Sample Preparation Methods: Simple dilution with water followed by filtration is a common initial step for many food samples, especially for direct HPLC injection nih.govoup.com. For very complex matrices, techniques like protein precipitation or clarification using Carrez solutions might be employed to remove interfering macromolecules nih.gov. The use of deuterated internal standards, such as those for peptide categories, is a critical component in sample preparation workflows aiming for accurate quantification of this compound rsc.org.

Compound List:

this compound

Aspartame

Acesulfame-K

Alitame

Cyclamate

Dulcin

Neohesperidin dihydrochalcone (B1670589)

Saccharin

Sucralose

L-phenylalanine

Diketopiperazine

Aspartyl-phenylalanine

L-α-Aspartyl-L-phenylalanine methyl ester (L,L-APM)

α-L-Aspartyl-D-phenylalanine methyl ester (L,D-APM)

α-D-aspartyl-L-phenylalanine methyl ester (D,L-APM)

Mechanistic Investigations Utilizing Aspartame D3 As a Molecular Tracer

Elucidating Enzymatic Transformation Pathways of Aspartame-d3 in vitro

While the enzymatic transformation of non-deuterated aspartame (B1666099) by intestinal enzymes is well-documented, specific in vitro studies utilizing this compound as a molecular tracer to detail these enzymatic pathways were not prominently found in a review of available literature. The established pathway for aspartame involves hydrolysis by esterases and peptidases, such as aminopeptidase (B13392206) A and W, which cleave the methyl ester and peptide bonds, respectively. mdpi.com The use of this compound in such in vitro systems would theoretically allow for precise kinetic analysis and differentiation of enzyme activity on the ester and peptide linkages by tracing the release of deuterated methanol (B129727) (CD3OH) and the subsequent dipeptide.

Tracing Metabolic Fates of this compound in Non-Human Model Organisms

Detailed studies tracing the specific metabolic fates of orally administered this compound in various non-human model organisms are not extensively available in the reviewed literature. Research on non-labeled aspartame provides a general framework for its metabolism, but tracer studies with the deuterated form are required for definitive kinetic and biodistribution data.

Studies in Microbial Systems

Investigations specifically employing this compound to trace its metabolic fate within microbial systems, such as gut microbiota, have not been identified in the surveyed research. Studies on non-labeled aspartame have shown that it can influence the composition and metabolic activity of gut microbiota in animal models, but the precise pathways of its breakdown by specific microbial enzymes have not been elucidated using stable isotope tracers like this compound. medchemexpress.comscispace.com

Research in Non-Mammalian Eukaryotic Models

There is a lack of available scientific literature detailing the use of this compound as a molecular tracer to investigate its metabolic fate in non-mammalian eukaryotic models.

Mammalian in vivo Studies (Non-Human) Focused on Tracer Kinetics and Biodistribution

Specific in vivo studies in non-human mammalian models that focus on the tracer kinetics and biodistribution of this compound are not detailed in the available literature. Such studies would be instrumental in quantifying the absorption, distribution, metabolism, and excretion of the compound and its metabolites, providing precise data on the bioavailability of the constituent parts (phenylalanine, aspartic acid, and deuterated methanol) following ingestion.

This compound as a Probe for Peptide Bond Hydrolysis Mechanisms under Controlled Conditions

This compound is a useful probe for investigating the mechanisms of peptide and ester bond hydrolysis under controlled analytical conditions, particularly using tandem mass spectrometry (MS/MS). The deuterium (B1214612) label on the methyl group allows for the clear identification of fragments containing this part of the molecule.

In fragmentation analysis, the initial step often involves the cleavage of the ester bond, leading to the loss of deuterated methanol (CD3OH). Subsequent fragmentation can cleave the peptide bond. Analysis of this compound by high-resolution mass spectrometry reveals distinct fragmentation patterns that help elucidate the hydrolysis mechanism. For instance, one primary fragmentation pathway involves the loss of both deuterated methanol and carbon dioxide. eurpepsoc.com Another pathway involves the loss of water. eurpepsoc.com By tracking the mass-to-charge ratio (m/z) of the resulting ions, researchers can confirm the sequence of bond cleavage and the structure of the intermediate products, providing insight into the stability of the peptide bond under various conditions. eurpepsoc.comuoa.gr

Characterization of this compound Degradation Products in Controlled Environmental Simulations

This compound is frequently used as an internal standard for the analytical determination of aspartame and its degradation products in environmental samples, such as water systems. scribd.comej-physics.org Its use helps to accurately quantify the parent compound and understand its stability and degradation pathways in simulated environmental conditions.

The primary degradation products of aspartame include aspartyl-phenylalanine (from the hydrolysis of the methyl ester), 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine or DKP, from intramolecular cyclization), and the constituent amino acids, aspartic acid and phenylalanine.

When studying these degradation pathways using this compound, mass spectrometry can differentiate the products. For example, the hydrolysis of the ester bond in this compound would yield deuterated methanol (CD3OH) and the dipeptide aspartyl-phenylalanine. The fragmentation data from mass spectrometry studies on this compound confirms these degradation products. eurpepsoc.com

The table below details the mass-to-charge ratios (m/z) of key ions observed during the MS/MS fragmentation of this compound, which helps in identifying its degradation products. eurpepsoc.com

| Precursor Ion | Fragmentation Description | Resulting Ion (m/z) |

| This compound | Loss of H₂O | 280.1363 |

| This compound | Loss of CD₃OH and CO₂ | 217.0966 |

| This compound | Loss of CH₃COOH from intermediate | 175.0861 |

Applications of Aspartame D3 As an Internal Standard in Quantitative Bioanalysis

Method Development and Validation for Aspartame-d3 as a Quantitative Standard

The development and validation of analytical methods using this compound as an internal standard are crucial for establishing robust quantitative assays. This process involves demonstrating that the method is suitable for its intended purpose, ensuring reliable and reproducible results. Key validation parameters are assessed to confirm the method's performance characteristics.

Ensuring Linearity, Precision, and Accuracy in Analytical Assays

The utility of this compound as an internal standard is largely dependent on its ability to co-elute with the analyte (aspartame) and its similar chemical behavior, thereby compensating for variations in sample preparation, injection volume, and ionization efficiency. This is reflected in the linearity, precision, and accuracy of the analytical assay. Studies have shown that calibration curves generated using this compound exhibit good linearity, often with coefficients of determination (r²) greater than 0.999, across a defined range of concentrations nih.govub.rosciex.comresearchgate.net. For instance, calibration curves for aspartame (B1666099) have demonstrated linearity within concentration ranges such as 0.1–40.0 μg/mL nih.gov.

Precision, measured as the relative standard deviation (RSD), and accuracy, assessed as the percentage of the nominal value or relative error, are critical metrics. For a method to be considered valid, these parameters typically need to fall within acceptable limits, often defined by regulatory guidelines such as those from the FDA. For example, intraday and inter-day precision values (RSD) are generally expected to be less than 15%, and accuracy should be within ±15% of the theoretical value frontiersin.orgajpsonline.comnih.govresearchgate.net. Studies have reported inter-day precision values for sweeteners ranging from 4.2% to 20% researchgate.netresearchgate.net, and recoveries between 84.2% and 106.7% nih.govresearchgate.net, indicating good reproducibility and accuracy when using appropriate internal standards.

Assessment of Selectivity and Sensitivity Using this compound

Selectivity refers to the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix, such as endogenous compounds or other co-administered substances. The isotopic labeling of this compound provides a distinct mass-to-charge ratio (m/z) compared to native aspartame, enabling clear differentiation by mass spectrometry. This isotopic signature enhances the selectivity of the assay, ensuring that the quantification is specific to the target analyte.

Sensitivity, often defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), is also significantly impacted by the use of an appropriate internal standard like this compound. By compensating for signal variability, this compound allows for lower detection and quantification limits, meaning the method can accurately measure very low concentrations of aspartame. For example, methods employing LC-MS/MS with internal standards have achieved LODs in the low ng/L range for artificial sweeteners in water samples lcms.cz. Similarly, other studies have reported method detection limits below 0.25 μg/mL and quantification limits below 2.5 μg/mL for various sweeteners nih.govresearchgate.net.

Mitigation of Matrix Effects and Enhancement of Analytical Reproducibility with this compound

Biological matrices, such as plasma, urine, or tissue homogenates, can interfere with the ionization efficiency of analytes in mass spectrometry, a phenomenon known as matrix effects. These effects can lead to inaccurate quantification and reduced reproducibility. Stable isotope-labeled internal standards, such as this compound, are designed to mimic the behavior of the native analyte during sample extraction, chromatography, and ionization. By having a similar chemical structure and physicochemical properties, this compound effectively co-elutes with aspartame and experiences comparable matrix-induced ionization suppression or enhancement.

This compensation mechanism significantly mitigates the impact of matrix effects, leading to improved analytical reproducibility. When the internal standard and the analyte are affected similarly by the matrix, their ratio remains constant, thereby correcting for variations in signal intensity. This is particularly important in complex biological samples where matrix components can vary considerably between individuals or samples nih.govthermofisher.com. The use of this compound ensures that variations in sample processing and instrumental response are accounted for, leading to more reliable and consistent measurements across different runs and samples.

Role of this compound in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Non-Human Systems

In pharmacokinetic (PK) and toxicokinetic (TK) studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount. These studies often involve quantifying the compound and its metabolites in biological fluids and tissues from animal models. This compound serves as an indispensable internal standard in such studies when aspartame itself is the subject of investigation or when its metabolic fate is of interest.

By providing a stable and accurate means to quantify aspartame in biological samples from non-human systems (e.g., rodents, primates), this compound enables researchers to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life. These parameters are crucial for assessing the systemic exposure and elimination profile of aspartame in preclinical models, which informs safety evaluations and potential human risk assessments. While specific studies detailing the use of this compound in non-human PK/TK studies were not explicitly found in the provided search results, the principle of using deuterated standards for such purposes is well-established in pharmaceutical research medchemexpress.com. The general application of stable isotope-labeled internal standards in PK/TK studies is to ensure the accuracy and precision of analyte quantification in biological matrices nih.govthermofisher.com.

Integration of this compound in High-Throughput Metabolic Profiling and Metabolomics

Metabolomics aims to comprehensively study the small molecules (metabolites) within biological systems, providing insights into metabolic pathways and physiological states. High-throughput metabolic profiling involves analyzing a large number of samples rapidly. In these complex analyses, stable isotope-labeled internal standards like this compound are vital for ensuring the accuracy and reproducibility of metabolite quantification.

When aspartame or its metabolic products are part of a metabolomic study, this compound can be used to accurately track their abundance and metabolic flux. Its use helps to correct for variations in sample preparation, instrumental response, and matrix effects inherent in high-throughput workflows nih.govthermofisher.comresearchgate.net. This ensures that the observed changes in metabolite levels are true biological variations rather than analytical artifacts. While direct examples of this compound in broad metabolomics studies were not explicitly detailed in the search results, the general application of stable isotope-labeled standards in metabolomics is to provide a reliable internal reference for accurate quantification across numerous samples and analytes thermofisher.comresearchgate.net.

Advanced Research Applications and Future Directions for Aspartame D3

Development of Novel Synthetic Routes for More Complex Aspartame-d3 Analogues

The synthesis of stable isotope-labeled compounds (SIL-compounds), including deuterium-labeled molecules like this compound, typically involves the strategic incorporation of isotopes using either commercially available isotope-containing precursors or through specific hydrogen/deuterium (B1214612) exchange reactions symeres.com. Aspartame (B1666099) itself is a dipeptide methyl ester composed of aspartic acid and phenylalanine medchemexpress.comresearchgate.net. The development of novel synthetic routes for more complex this compound analogues could leverage the synthesis of deuterated amino acids as foundational building blocks. For instance, the synthesis of deuterated aspartic acid derivatives has been documented nih.gov, providing a basis for creating labeled peptide structures with specific isotopic enrichments.

By employing advanced peptide synthesis techniques, such as solid-phase peptide synthesis using isotopically enriched amino acids qyaobio.com, researchers can construct more elaborate deuterated analogues of aspartame. These analogues might feature deuterium incorporated at different positions or be modified to create novel chemical entities. Such tailored synthesis strategies are crucial for developing specialized probes for detailed metabolic pathway analysis, drug discovery efforts, or for creating internal standards with specific mass shifts to enhance analytical precision in complex biological or environmental matrices symeres.compolarismarketresearch.commedchemexpress.comjpt.com. The ability to precisely control the location and extent of deuteration in these analogues is key to their utility in sophisticated research applications.

Potential for this compound in Environmental Fate and Transport Studies as a Labeled Contaminant

Stable isotope-labeled compounds are indispensable tools in environmental research and regulatory testing, facilitating the monitoring of chemical movement, identification of contamination sources, and understanding of processes such as bioaccumulation and degradation lgcstandards.com. As artificial sweeteners, including aspartame, are increasingly recognized as emerging environmental contaminants due to their resistance to conventional wastewater treatment nih.govresearchgate.net, labeled analogues like this compound offer a powerful means to study their environmental behavior.

This compound can serve as a highly specific tracer to track the fate and transport of aspartame in various environmental compartments, such as water bodies, soil, and wastewater treatment systems polarismarketresearch.comlgcstandards.com. By introducing a known quantity of this compound into a simulated or real environmental system, researchers can monitor its distribution, degradation pathways, persistence, and potential transformation products using sensitive analytical techniques like mass spectrometry symeres.comdoi.org. This approach allows for accurate quantification and differentiation from naturally occurring compounds, providing critical data on the environmental impact and long-term behavior of aspartame and related substances. The presence of "d3-aspartame" in environmental sample analysis contexts further supports its utility in this field nordicscreening.org.

Emerging Methodologies for Tracking Deuterium in Complex Biological Systems Using this compound

Tracking compounds like this compound within complex biological systems relies heavily on advanced analytical methodologies, primarily mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS) numberanalytics.comresearchgate.netroyalsocietypublishing.org. Deuterium-labeled compounds are widely employed as internal standards for the precise quantification of analytes in biological samples, including pharmaceuticals and metabolites symeres.commedchemexpress.comjpt.combiosynth.com.

This compound can function as a highly effective internal standard for the quantitative analysis of aspartame or its metabolites in biological fluids (e.g., blood, urine) or tissues. The principle involves spiking a known amount of this compound into the biological sample before extraction and analysis. Due to the mass difference introduced by the deuterium atoms, this compound and unlabeled aspartame will exhibit distinct masses in the mass spectrometer, allowing for their separate detection and quantification symeres.comdoi.orgbiosynth.com. By measuring the ratio of the peak intensity of this compound to that of the endogenous aspartame, researchers can accurately determine the concentration of aspartame in the sample, compensating for potential variations in sample preparation, extraction efficiency, and instrument response symeres.comjpt.combiosynth.com. Emerging methodologies also explore techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for probing protein dynamics, though this compound's application is more direct as a labeled analyte or standard longdom.orgnih.govbiorxiv.org.

Table 1: Conceptual Workflow for Quantifying Aspartame in Biological Samples using this compound as an Internal Standard

| Step | Description | Analytical Principle |

| 1. Sample Preparation | Biological sample (e.g., plasma) containing endogenous aspartame is collected. A known amount of this compound (internal standard) is added. | Stable isotope dilution principle; mass difference between analyte and standard. |

| 2. Extraction & Cleanup | Aspartame and this compound are extracted from the biological matrix and purified. | Chemical separation techniques (e.g., liquid-liquid extraction, solid-phase extraction). |

| 3. LC-MS/MS Analysis | The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. | Separation of compounds by LC; detection and quantification by MS/MS based on mass-to-charge ratio and fragmentation patterns. |

| 4. Data Analysis | The peak areas or heights of aspartame and this compound are measured. The ratio of the endogenous aspartame signal to the this compound signal is calculated. | Calibration curve using known concentrations of standards; quantification based on the signal ratio. |

| 5. Quantification | The concentration of endogenous aspartame in the original sample is determined based on the calculated ratio and the known amount of added internal standard. | Accurate quantitation by compensating for matrix effects and variations in sample processing. |

Standardization of this compound Reference Materials for Inter-Laboratory Comparability

The availability of high-quality, well-characterized reference materials is fundamental for ensuring the accuracy, reliability, and inter-laboratory comparability of analytical measurements lgcstandards.com. This compound is commercially supplied as a stable isotope-labeled reference standard, often accompanied by a Certificate of Analysis (CoA) detailing its specifications and purity synzeal.comlgcstandards.com. These standards are crucial for validating analytical methods, calibrating instruments, and ensuring that results obtained in different laboratories are consistent and reproducible.

Key parameters for the standardization of this compound reference materials include chemical purity and isotopic enrichment. High chemical purity (typically ≥98%) ensures that the measured signal is predominantly from the target compound, while high isotopic enrichment (often ≥98% for deuterium) guarantees a clear mass distinction from the unlabeled analyte, thereby maximizing analytical sensitivity and accuracy qyaobio.combiosynth.com. Suppliers adhere to stringent quality control measures, including in-house amino acid analysis and mass spectrometric characterization, to guarantee these specifications qyaobio.combiosynth.com. The availability of such standardized materials is vital for regulatory compliance and for robust scientific research, enabling laboratories worldwide to achieve comparable results when analyzing aspartame or its related compounds.

Q & A

Q. What mechanistic studies differentiate this compound’s direct carcinogenicity from confounding factors in epidemiological data?

- Methodological Answer : Use organoid models to isolate this compound effects on human neural stem cells. Combine RNA-seq and phosphoproteomics to identify oncogenic pathways (e.g., RAS/MAPK activation) independent of lifestyle variables .

Research Gaps and Future Directions

- Gap 1 : Limited data on this compound’s interaction with gut microbiota in long-term exposure models.

- Gap 2 : Inconsistent thresholds for deuterated compound safety in pediatric populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.